1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a thiophen-2-ylmethyl carboxamide moiety at position 4. Its structural uniqueness arises from the synergistic combination of aromatic (methoxyphenyl, pyridinyl) and heterocyclic (thiophene) substituents, which influence electronic properties, solubility, and biological interactions. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling reactions to install the thiophenemethyl group .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQANVUOARUAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 405.5 g/mol
- CAS Number : 1207058-88-5
Synthesis
The synthesis of this triazole derivative typically involves multi-step reactions that include:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the methoxyphenyl and pyridinyl substituents through nucleophilic substitution or coupling reactions.
- Final modification to incorporate the thiophenyl group.
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Similar Triazole | HCT-116 (Colon carcinoma) | 6.2 |
| Similar Triazole | T47D (Breast cancer) | 27.3 |
These findings suggest that modifications in the triazole structure can enhance cytotoxic effects against specific cancer types, highlighting the compound's potential as an anticancer agent .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies on related triazole compounds have shown moderate inhibition against carbonic anhydrase-II, with IC values ranging from 13.8 to 35.7 µM . The presence of polar groups in the structure is believed to enhance binding affinity to the enzyme's active site.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the target compound:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results that support further development .
- Enzyme Inhibition Research : Research focused on triazoles' ability to inhibit carbonic anhydrase highlighted their potential therapeutic applications in conditions like glaucoma and obesity .
- Antimicrobial Evaluation : A comparative study showed that certain triazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer properties. The compound under discussion has been evaluated for its potential as a protein tyrosine kinase inhibitor, which is crucial in cancer signaling pathways. In vitro studies have demonstrated that similar triazole compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar activities .
Antimicrobial Properties
Triazole derivatives are recognized for their antimicrobial effects against a range of pathogens. Studies have shown that modifications to the triazole structure can enhance antibacterial and antifungal activity. This compound's structural features may allow it to target bacterial cell walls or disrupt fungal cell membranes effectively .
Antiviral Activity
Emerging research highlights the antiviral potential of triazole compounds, particularly against RNA viruses. The ability of this compound to inhibit viral replication mechanisms could be explored further in drug development for viral infections .
Case Study 1: Synthesis and Evaluation
A study involved synthesizing various triazole derivatives, including those similar to the compound . The synthesized compounds were screened for their cytotoxicity against multiple cancer cell lines, revealing that certain modifications led to enhanced activity compared to standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on triazole compounds, focusing on how different substituents affect their biological activity. Findings suggested that electron-withdrawing groups significantly improved antimicrobial efficacy, indicating that the methoxy group in this compound could play a role in its bioactivity .
Data Table: Biological Activities of Related Triazole Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations:
Core Heterocycle : The triazole core in the target compound offers distinct electronic and steric properties compared to thiazole () or pyrazole () cores. Triazoles exhibit stronger dipole moments, enhancing solubility and binding interactions .
The pyridin-3-yl moiety contributes to π-π stacking interactions with biological targets, a feature shared with analogues in and . The 4-methoxyphenyl group enhances electron density, which may stabilize receptor binding compared to non-polar substituents like methylphenyl () .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
Step 1 : Prepare an alkyne precursor (e.g., ethynylpyridine) and an azide (e.g., 4-methoxyphenyl azide).
Step 2 : React under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
Step 3 : Purify via column chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate the product.
- Key Considerations : Optimize reaction time, solvent polarity, and catalyst loading to improve yield (reported 61–66% for analogous triazoles) .
Q. What standard characterization techniques are used to confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridyl protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M]+ calculated for C₂₁H₁₈N₅O₂S: 412.1234) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this triazole-carboxamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond lengths/angles (e.g., triazole N-N bond ~1.3 Å), HOMO-LUMO gaps, and electrostatic potential maps to assess reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs are recommended for evaluating its biological activity against cancer cell lines?
- Methodological Answer :
Cell Viability Assays : Use MTT or resazurin assays on adherent lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and DMSO vehicle controls .
Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer :
- SAR Analysis : Compare analogues with varying substituents (Table 1).
- Modification Strategies :
- Replace methoxy with hydroxyl (improves hydrophilicity but may reduce metabolic stability).
- Introduce PEGylated thiophene moieties to enhance aqueous solubility .
Table 1 : Substituent Effects on Bioactivity and Solubility
| Substituent | LogP | IC₅₀ (µM) | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | 3.2 | 12.5 | 0.15 | |
| 4-Hydroxyphenyl | 2.8 | 18.7 | 0.45 | |
| Thiophen-2-ylmethyl | 3.5 | 9.8 | 0.10 |
Q. How should researchers address contradictions in reported biological activity data for similar triazole derivatives?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Triazoles are generally stable, but the carboxamide may hydrolyze at extreme pH .
- Prodrug Design : Mask the carboxamide as an ester to enhance plasma stability .
- Lyophilization : Formulate as a lyophilized powder with trehalose to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
